

# In-Depth Technical Guide: Physicochemical and Spectroscopic Properties of 2-Propylcyclobutanone

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## Compound of Interest

Compound Name: 2-Propylcyclobutanone

Cat. No.: B12095275

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For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of **2-propylcyclobutanone**, focusing on its fundamental physicochemical properties, including its molecular weight, and outlining the scientific basis for its structural characterization.

## Executive Summary

**2-Propylcyclobutanone** is a substituted cyclic ketone of interest in synthetic organic chemistry. An accurate understanding of its molecular weight and structure is foundational for its application in research and development. This document details the key identifiers, physicochemical properties, and the analytical logic behind the characterization of this molecule.

## Core Molecular Properties and Identifiers

The fundamental characteristics of a chemical compound are its structure, formula, and resulting molecular weight. These identifiers are critical for stoichiometric calculations, analytical characterization, and registration in chemical databases.

## Molecular Structure and Formula

**2-Propylcyclobutanone** consists of a four-membered cyclobutane ring containing a ketone functional group, with a propyl substituent at the alpha-position (carbon 2) relative to the carbonyl group.

Based on this structure, the molecular formula is determined to be  $C_7H_{12}O$ <sup>[1][2][3]</sup>. This formula is derived by summing the constituent atoms: seven carbon atoms, twelve hydrogen atoms, and one oxygen atom.

Figure 1. 2D Chemical Structure of **2-Propylcyclobutanone**.

## Molecular Weight Calculation and Verification

The molecular weight (MW) is a critical parameter derived from the molecular formula. The calculation is based on the atomic weights of the constituent elements.

- Carbon (C): 7 atoms  $\times$  12.011 amu
- Hydrogen (H): 12 atoms  $\times$  1.008 amu
- Oxygen (O): 1 atom  $\times$  15.999 amu

Calculation:  $(7 \times 12.011) + (12 \times 1.008) + (1 \times 15.999) = 84.077 + 12.096 + 15.999 = 112.172$  g/mol

This calculated value is corroborated by major chemical databases, which list the molecular weight of **2-propylcyclobutanone** as 112.17 g/mol <sup>[1][2][4]</sup>. For high-resolution mass spectrometry, the monoisotopic mass is 112.088815002 Da<sup>[1]</sup>.

## Key Physicochemical Properties

A summary of essential physicochemical data is provided below for quick reference.

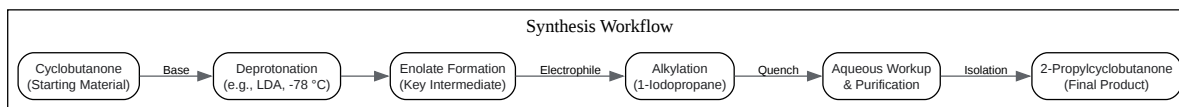
Property	Value	Source
Molecular Formula	C <sub>7</sub> H <sub>12</sub> O	[1][2][3]
Molecular Weight	112.17 g/mol	[1][2][4]
Monoisotopic Mass	112.088815 Da	[1]
CAS Number	34995-23-8	[2][3]
IUPAC Name	2-propylcyclobutan-1-one	[1]
Boiling Point	73-75 °C (at 100 Torr)	[2]
Density (Predicted)	0.922±0.06 g/cm <sup>3</sup>	[2]
XLogP3-AA (LogP)	1.5	[1]

## Synthesis and Characterization

The synthesis and structural confirmation of 2-substituted cyclobutanones are non-trivial processes. The methodologies employed provide insight into the stability and reactivity of the cyclobutane ring system.

### Synthetic Strategy

While multiple routes to substituted cyclobutanones exist, a common and efficient method involves the alkylation of a cyclobutanone precursor[5][6]. A generalized workflow for such a synthesis is outlined below.



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Figure 2. Generalized workflow for the synthesis of **2-propylcyclobutanone**.

### Causality Behind Experimental Choices:

- **Deprotonation:** A strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) is often chosen to quantitatively form the kinetic enolate at the less-substituted alpha-carbon, preventing self-condensation reactions. The reaction is performed at low temperatures (-78 °C) to ensure kinetic control.
- **Alkylation:** An alkyl halide, such as 1-iodopropane, serves as the electrophile. Iodides are excellent leaving groups, promoting an efficient S<sub>N</sub>2 reaction with the nucleophilic enolate.
- **Purification:** Purification via flash chromatography is typically required to separate the desired product from unreacted starting material and any potential side products, ensuring high purity for subsequent analysis and use[5].

## Spectroscopic Validation

The structure and molecular weight of the synthesized product are confirmed using a combination of spectroscopic techniques. Each method provides complementary information for an unambiguous assignment.

### 3.2.1 Mass Spectrometry (MS)

Mass spectrometry directly verifies the molecular weight of the compound.

- **Expected M<sup>+</sup> Peak:** In an electron ionization (EI) mass spectrum, the molecular ion peak (M<sup>+</sup>) for C<sub>7</sub>H<sub>12</sub>O would appear at an m/z (mass-to-charge ratio) of 112.
- **Fragmentation:** The fragmentation pattern provides structural information. A characteristic fragmentation for **2-propylcyclobutanone** is the McLafferty rearrangement or cleavage adjacent to the carbonyl group, which can help confirm the position of the propyl substituent.

### 3.2.2 Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

- **Key Absorption:** The most prominent feature in the IR spectrum of **2-propylcyclobutanone** is the strong absorption band corresponding to the carbonyl (C=O) stretch. For cyclobutanones, this peak is typically found at a relatively high wavenumber, around 1780-

1790  $\text{cm}^{-1}$ , due to the increased ring strain compared to less strained ketones like cyclopentanone or cyclohexanone[7][8]. The presence of this high-frequency peak is a strong indicator of the cyclobutanone ring system.

### 3.2.3 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

- $^1\text{H}$  NMR: The proton NMR spectrum would show characteristic signals for the propyl group (a triplet and two sextets/multiplets) and complex multiplets for the protons on the cyclobutane ring. The integration of these signals would correspond to the 12 hydrogens in the molecule.
- $^{13}\text{C}$  NMR: The carbon NMR spectrum would display 7 distinct signals, confirming the number of carbon atoms. The carbonyl carbon would appear significantly downfield (typically  $>200$  ppm), providing clear evidence of the ketone functional group.

## Applications and Significance

2-Substituted cyclobutanones are important molecules for both academic research and practical applications. They serve as versatile synthetic intermediates for constructing more complex molecular architectures[6][9]. Notably, various 2-alkylcyclobutanones have been identified as unique chemical markers for detecting the irradiation of lipid-containing foods, a topic of significant interest in food science and safety[5]. The synthesis of pure standards, such as **2-propylcyclobutanone**, is essential for the validation of these analytical detection methods[5].

## Conclusion

The molecular weight of **2-propylcyclobutanone** is 112.17 g/mol, derived from its molecular formula  $\text{C}_7\text{H}_{12}\text{O}$ . This fundamental property, combined with a robust understanding of its synthesis and spectroscopic signatures, provides the necessary foundation for its use in advanced research, drug development, and analytical applications. The convergence of data from mass spectrometry, IR, and NMR spectroscopy provides a self-validating system for the unambiguous confirmation of its structure and identity.

## References

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